molecular formula C10H6N2O B092317 3,1-Benzoxazepine-2-carbonitrile CAS No. 18457-80-2

3,1-Benzoxazepine-2-carbonitrile

Cat. No. B092317
CAS RN: 18457-80-2
M. Wt: 170.17 g/mol
InChI Key: UCCKBAPZOKCNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,1-Benzoxazepine-2-carbonitrile is a heterocyclic compound that has gained significant attention in recent years due to its potential usefulness in scientific research. This compound is a member of the benzoxazepine family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of 3,1-Benzoxazepine-2-carbonitrile is complex and not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various targets in the cell, including enzymes, receptors, and ion channels. Additionally, 3,1-Benzoxazepine-2-carbonitrile has been shown to modulate various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,1-Benzoxazepine-2-carbonitrile are diverse and depend on the specific target it interacts with. However, some of the most notable effects of this compound include the inhibition of cell proliferation, induction of apoptosis, and modulation of the immune response. Additionally, 3,1-Benzoxazepine-2-carbonitrile has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,1-Benzoxazepine-2-carbonitrile in lab experiments is its diverse biological activities. This compound can be used to study various cellular processes, including cell proliferation, apoptosis, and immune modulation. Additionally, 3,1-Benzoxazepine-2-carbonitrile is relatively easy to synthesize, making it readily available for research purposes.
However, there are also some limitations associated with the use of 3,1-Benzoxazepine-2-carbonitrile in lab experiments. One of the main limitations is the lack of specificity of this compound. 3,1-Benzoxazepine-2-carbonitrile has been shown to interact with multiple targets in the cell, making it difficult to determine the specific mechanism of action in a given experiment. Additionally, this compound may have off-target effects, leading to potential false positives in experiments.

Future Directions

There are several future directions for research on 3,1-Benzoxazepine-2-carbonitrile. One potential area of research is the development of more specific analogs of this compound. By modifying the structure of 3,1-Benzoxazepine-2-carbonitrile, it may be possible to increase its specificity and reduce off-target effects.
Another area of research is the exploration of the potential therapeutic applications of 3,1-Benzoxazepine-2-carbonitrile. This compound has been shown to have antitumor and anti-inflammatory properties, making it a potential candidate for the development of new cancer and inflammatory disease therapies.
Additionally, further research is needed to fully understand the mechanism of action of 3,1-Benzoxazepine-2-carbonitrile. By elucidating the specific targets and pathways involved in the biological effects of this compound, it may be possible to develop more effective therapies based on its mechanism of action.
Conclusion:
3,1-Benzoxazepine-2-carbonitrile is a heterocyclic compound that has gained significant attention in recent years due to its potential usefulness in scientific research. This compound has a wide range of biological activities and has been shown to have antitumor, anti-inflammatory, and antiviral properties. While there are some limitations associated with the use of 3,1-Benzoxazepine-2-carbonitrile in lab experiments, this compound has significant potential for the development of new therapies for various diseases. Future research is needed to fully understand the mechanism of action of this compound and to develop more specific analogs for use in scientific research and therapeutic applications.

Synthesis Methods

The synthesis of 3,1-Benzoxazepine-2-carbonitrile is a complex process that involves several steps. The most common method for synthesizing this compound is through the reaction of 2-bromoaniline with cyanogen bromide in the presence of sodium hydroxide. This reaction leads to the formation of 2-cyanobenzoxazole, which is then treated with sodium ethoxide to yield 3,1-Benzoxazepine-2-carbonitrile.

Scientific Research Applications

3,1-Benzoxazepine-2-carbonitrile has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Additionally, 3,1-Benzoxazepine-2-carbonitrile has been found to be a potent inhibitor of various enzymes, including protein kinases and phosphodiesterases.

properties

CAS RN

18457-80-2

Product Name

3,1-Benzoxazepine-2-carbonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

3,1-benzoxazepine-2-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-7-10-12-9-4-2-1-3-8(9)5-6-13-10/h1-6H

InChI Key

UCCKBAPZOKCNRY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=COC(=N2)C#N

Canonical SMILES

C1=CC=C2C(=C1)C=COC(=N2)C#N

synonyms

3,1-Benzoxazepine-2-carbonitrile

Origin of Product

United States

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